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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

Welcome to the technical support center for researchers, scientists, and drug development
professionals investigating ceftolozane resistance in clinical isolates of Pseudomonas
aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQS),
and detailed experimental protocols to address common challenges encountered in the
laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftolozane/tazobactam in P.
aeruginosa?

Al: Resistance to ceftolozane/tazobactam (C/T) in P. aeruginosa is primarily driven by
enzymatic degradation of ceftolozane. The most common mechanisms include:

 Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions in the
chromosomal AmpC -lactamase can enhance its ability to hydrolyze ceftolozane.[1] These
modifications often occur in or near the Q-loop of the enzyme.[1]

o Overexpression of AmpC: Mutations in regulatory genes like ampD, ampR, and dacB can
lead to the hyperproduction of the chromosomal AmpC cephalosporinase.[2][3][4] While
ceftolozane is more stable against wild-type AmpC than other cephalosporins, significant
overexpression can contribute to resistance.
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e Acquisition of B-Lactamases: The presence of horizontally acquired extended-spectrum [3-
lactamases (ESBLSs) such as OXA, GES, and PER types, or carbapenemases like VIM, IMP,
and KPC, can confer high-level resistance as they can effectively hydrolyze ceftolozane.
Tazobactam does not inhibit these carbapenemases.

Q2: My P. aeruginosa isolate is resistant to C/T. Does this imply cross-resistance to other new
B-lactam/B-lactamase inhibitor combinations?

A2: Yes, cross-resistance is a significant concern. Resistance to C/T due to structural
modifications in AmpC is often associated with cross-resistance to ceftazidime/avibactam. This
is due to the structural similarities between ceftolozane and ceftazidime. However, resistance
mechanisms can be specific. For instance, resistance to imipenem/relebactam is more
commonly associated with the loss of the OprD porin and efflux pump overexpression, which
may not affect C/T susceptibility to the same degree. Therefore, susceptibility testing for each
agent is crucial.

Q3: What are the most promising strategies to overcome C/T resistance in a clinical isolate?

A3: The most explored strategy is combination therapy. Combining C/T with other antimicrobial
agents can create synergistic effects, restoring its efficacy. Promising combinations include:

o C/T + Aminoglycosides (e.g., Amikacin, Tobramycin): Synergy has been observed between
C/T and amikacin against carbapenem-resistant P. aeruginosa (CRPA). Combination therapy
with tobramycin has also shown success in clinical settings against highly resistant isolates.

o C/T + Colistin: For extensively drug-resistant (XDR) strains, the combination of C/T and
colistin has demonstrated efficacy in in vitro pharmacodynamic models. It is essential to
perform in vitro synergy testing to confirm the effectiveness of a combination against a
specific isolate before considering its therapeutic use.

Q4: Can C/T resistance develop during the course of therapy?

A4: Yes, the emergence of C/T resistance during treatment is a documented concern. This
often occurs through the selection of de novo mutations in the ampC gene, leading to structural
modifications that increase ceftolozane hydrolysis. The development of high-level resistance
may require multiple mutations, particularly in mutator strains of P. aeruginosa.
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Problem | Observation

Possible Cause(s)

Suggested Solution(s)

High C/T MIC (=8 pg/mL) in a

clinical isolate.

1. Production of a
carbapenemase (e.g., VIM,
IMP, KPC).2. Presence of an
ESBL (e.g., OXA, GES).3.
Significant structural
modification and/or
overexpression of

chromosomal AmpC.

1. Perform a carbapenemase
detection test (e.g., Carba NP)
and molecular screening
(PCR) for common
carbapenemase and ESBL
genes.2. Sequence the ampC
gene and its regulatory
elements (ampD, ampR) to
identify mutations.3. Quantify
ampC expression using RT-
gPCR.

Synergy testing (e.qg.,
checkerboard) shows no

interaction or antagonism.

1. The isolate's resistance
mechanism is not overcome by
the partner agent.2.
Suboptimal antibiotic
concentrations were used in
the assay.3. Incorrect
interpretation of the Fractional
Inhibitory Concentration (FIC)

index.

1. Try a different class of
antibiotic for the combination
(e.g., if an aminoglycoside
fails, try a polymyxin).2.
Ensure the concentration
range tested brackets the MIC
of each individual drug.3. Re-
calculate the FIC index. An FIC

index of <0.5 indicates

synergy.

RT-gPCR results show no
significant overexpression of
ampC, but the isolate is

resistant.

1. The primary resistance
mechanism is a structural
change in AmpC, not
overexpression.2. Resistance
is mediated by an acquired (-
lactamase, not AmpC.3. The
reference (housekeeping)
gene used for normalization is
unstable under the

experimental conditions.

1. Sequence the ampC gene
to check for mutations leading
to an altered protein
structure.2. Screen for a broad
range of ESBL and
carbapenemase genes via
PCR or whole-genome
sequencing (WGS).3. Validate
your housekeeping gene or
test an alternative one.

Inconsistent MIC results
between different testing

methods (e.g., broth

1. Inherent variability between
methods. Gradient strips can

sometimes overestimate MICs

1. Always rely on the reference
standard method, broth

microdilution, for confirmation
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microdilution vs. gradient compared to the reference of resistance.2. Strictly adhere
strips). broth microdilution method.2. to CLSI/EUCAST guidelines
Inoculum preparation was for preparing a 0.5 McFarland

inconsistent.3. Different media standard inoculum.3. Ensure

or incubation conditions were identical Mueller-Hinton

used.

broth/agar and incubation
parameters (35°C, 16-20
hours) are used for all tests

being compared.

Data Summaries

Table 1: Common Mechanisms of

~eftol Tazol : : :

Resistance . .
. Genetic Basis Effect on CIT MIC Key References
Mechanism
Point mutations,
AmpC Structural deletions (e.g., Moderate to High
Modification E247K, G183D) in Increase K
ampC
AmpC Mutations in ampD, Low to Moderate
Overexpression ampR, dacB Increase ’
] Presence of blaVIM,
Acquired ) )
blaIMP, blaKPC, High-Level Resistance
Carbapenemases
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Table 2: In Vitro Susceptibility of P. aeruginosa to
Ceftolozane/Tazobactam and Comparators
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Visualizations

Experimental & Logical Workflows
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Caption: Workflow for investigating ceftolozane/tazobactam resistance mechanisms.
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AmpC Regulation & Ceftolozane Resistance Pathway
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Caption: Simplified pathway of AmpC regulation and resistance development.
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Key Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution

Principle: This method determines the minimum inhibitory concentration (MIC) of an
antimicrobial agent required to inhibit the visible growth of a microorganism in vitro. It is the
gold standard for antimicrobial susceptibility testing.

Materials:

e 96-well microtiter plates

o Ceftolozane/tazobactam (with tazobactam at a fixed concentration of 4 pg/mL)
o Cation-adjusted Mueller-Hinton Broth (CAMHB)

o P. aeruginosa isolate, cultured overnight on a non-selective agar plate

e P. aeruginosa ATCC 27853 (for quality control)

» Sterile saline or water

e Spectrophotometer or McFarland standard (0.5)

e Microplate reader or incubator

Procedure:

o Prepare Antibiotic Dilutions: Create a serial two-fold dilution of ceftolozane (e.g., from 128
pg/mL to 0.125 pug/mL) in CAMHB. Ensure each dilution also contains 4 pug/mL of
tazobactam. Dispense 50 pL of each dilution into the wells of a 96-well plate. Include a
growth control well (no antibiotic) and a sterility control well (no bacteria).

o Prepare Inoculum: Suspend isolated colonies of the P. aeruginosa test strain in sterile saline
to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).

e Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final
concentration of approximately 5 x 10> CFU/mL in the wells.
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 Inoculate Plate: Add 50 pL of the final bacterial suspension to each well (except the sterility
control). This brings the total volume to 100 uL per well.

e Incubation: Incubate the plate at 35°C £ 2°C for 16-20 hours in ambient air.

¢ Read Results: The MIC is the lowest concentration of ceftolozane/tazobactam that
completely inhibits visible growth, as observed by the naked eye.

Interpretation (CLSI M100):
o Susceptible: < 4/4 pg/mL
e Intermediate: 8/4 pg/mL

e Resistant: > 16/4 pg/mL

Protocol 2: Synergy Testing by Checkerboard Assay

Principle: The checkerboard method assesses the in vitro interaction between two antimicrobial
agents. By testing various concentrations of both drugs, a Fractional Inhibitory Concentration
(FIC) index can be calculated to determine if the combination is synergistic, additive, indifferent,
or antagonistic.

Materials:

o 96-well microtiter plates

» Stock solutions of Ceftolozane/tazobactam (C/T) and the partner drug (e.g., Amikacin)
e Cation-adjusted Mueller-Hinton Broth (CAMHB)

e P. aeruginosa isolate prepared as described in Protocol 1.

Procedure:

o Plate Setup: Orient a 96-well plate. Drug A (e.g., C/T) will be diluted horizontally, and Drug B
(e.g., Amikacin) will be diluted vertically.

e Prepare Drug Dilutions:
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o In each well of a single row (e.g., row H), create serial dilutions of Drug A at 2x the final
desired concentration.

o In each well of a single column (e.g., column 12), create serial dilutions of Drug B at 2x the
final desired concentration.

e Dispense Drugs:

[¢]

Dispense 50 pL of CAMHB into all wells except those in row H and column 12.

[e]

Dispense 25 pL of each 2x Drug A concentration horizontally across the plate (columns 1-
11).

[e]

Dispense 25 uL of each 2x Drug B concentration vertically down the plate (rows A-G).

o

This creates a grid where each well has a unique combination of the two drugs at 1x
concentration.

 Inoculate and Incubate: Add 50 pL of the standardized bacterial inoculum (final concentration
~5 x 10° CFU/mL) to each well. Incubate as described for MIC testing.

o Read Results: After incubation, identify the MIC of each drug alone and the MIC of each drug
when in combination in each well showing no growth.

Interpretation:

o Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A
alone). FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).

o Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.
» Determine the nature of the interaction:

o Synergy: FICI <0.5

o Additive/Indifference: 0.5 < FICI < 4.0

o Antagonism: FICI > 4.0
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Protocol 3: Gene Expression Analysis of ampC by RT-
qPCR

Principle: Reverse Transcription Quantitative PCR (RT-gPCR) is used to measure the amount
of a specific RNA. This protocol quantifies the expression level of the ampC gene relative to a
stable housekeeping gene to determine if it is overexpressed in a resistant isolate compared to
a susceptible control.

Materials:

P. aeruginosa resistant isolate and a susceptible control strain (e.g., PAO1)
¢ RNA extraction kit (e.g., QIAGEN RNeasy)

e DNase |

o CcDNA synthesis kit (Reverse Transcriptase)

e gPCR master mix (e.g., SYBR Green)

e Primers for ampC and a housekeeping gene (e.g., rpoD, gyrB)

e PCR instrument

Procedure:

e Culture and RNA Extraction: Grow the test and control strains to the mid-logarithmic phase in
broth. Extract total RNA from a standardized number of cells using a commercial kit,
following the manufacturer's instructions.

» DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

» CDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a
reverse transcriptase kit. Include a no-reverse-transcriptase control (NRT) to check for DNA
contamination.
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» (PCR Reaction: Set up the gPCR reaction in triplicate for each sample (test and control) and
each gene (ampC and housekeeping). Each reaction should contain cDNA template, forward
and reverse primers, and gPCR master mix.

e Run gPCR: Run the reaction on a gPCR instrument using a standard thermal cycling
protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and
extension).

o Data Analysis:

[¢]

Determine the quantification cycle (Cq) for each reaction.

[e]

Calculate the change in Cq (ACq) for each sample: ACq = Cq(ampC) - Cq(housekeeping
gene).

[e]

Calculate the AACq: AACq = ACq(resistant isolate) - ACq(susceptible control).

o

The fold change in expression is calculated as 2-AACq.

Interpretation: A fold change significantly greater than 2 (e.g., >4-fold) in the resistant isolate
compared to the control is typically considered overexpression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. contagionlive.com [contagionlive.com]

2. journals.asm.org [journals.asm.org]

3. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical
isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

4. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b606591?utm_src=pdf-custom-synthesis
https://www.contagionlive.com/view/the-yin-and-yang-of-ceftolozane-tazobactam-resistance-against-multidrug-resistant-pseudomonas-aeruginosa
https://journals.asm.org/doi/10.1128/aac.02462-13
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1035609/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.1035609/full
https://academic.oup.com/jac/article/74/1/269/5106156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Support Center: Overcoming Ceftolozane
Resistance in P. aeruginosa). BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606591#overcoming-ceftolozane-resistance-in-
clinical-isolates-of-p-aeruginosa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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